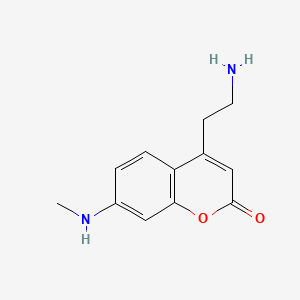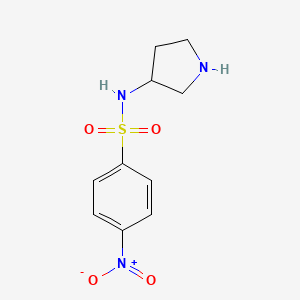
4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is an organic compound belonging to the class of phenylpyrrolidines. These compounds are characterized by a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene:
Formation of Sulfonamide: The nitrobenzene derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Pyrrolidine Substitution: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-(pyrrolidin-3-YL)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: Oxo derivatives of the pyrrolidine ring.
Scientific Research Applications
4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and bacterial infections.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(pyrrolidin-2-YL)benzene-1-sulfonamide
- 4-Nitro-N-(pyrrolidin-4-YL)benzene-1-sulfonamide
- 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide
Uniqueness
4-Nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is unique due to the specific positioning of the pyrrolidine ring at the 3-position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in enzyme binding and overall pharmacological profile .
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-nitro-N-pyrrolidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-8-5-6-11-7-8/h1-4,8,11-12H,5-7H2 |
InChI Key |
FYPRNWRSVAUMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)
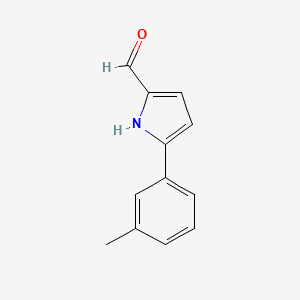
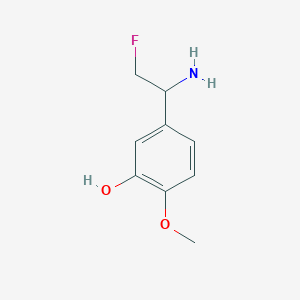
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
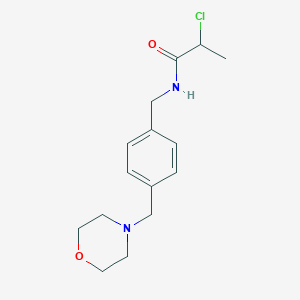


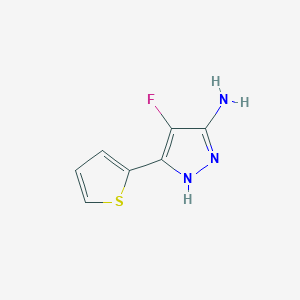

![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)
